Bis(2-methyl-2-octyl) Dicarbonate

Description

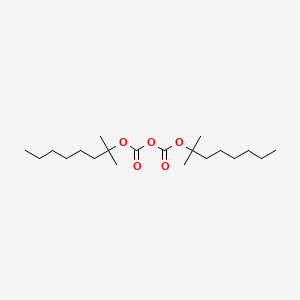

Bis(2-methyl-2-octyl) dicarbonate is a dialkyl dicarbonate compound characterized by its branched alkyl chains (2-methyl-2-octyl groups) and carbonate functional groups. Its molecular formula is C₂₀H₃₈O₅, with a molecular weight of 358.52 g/mol. This compound is primarily utilized in polymerization processes and specialty chemical synthesis, where its steric hindrance from the branched alkyl chains may influence reactivity and stability compared to linear analogs .

Synthetic routes for dialkyl dicarbonates typically involve reactions between diols or diacetates and carbonylating agents such as phenyl chloroformate or dialkyl carbonates. For example, diphenyl dicarbonates are synthesized via reactions of dihydroxy compounds with phenyl chloroformate in the presence of pyridine and 4-dimethylaminopyridine (4-DMAP) as catalysts .

Properties

Molecular Formula |

C20H38O5 |

|---|---|

Molecular Weight |

358.5 g/mol |

IUPAC Name |

2-methyloctan-2-yl 2-methyloctan-2-yloxycarbonyl carbonate |

InChI |

InChI=1S/C20H38O5/c1-7-9-11-13-15-19(3,4)24-17(21)23-18(22)25-20(5,6)16-14-12-10-8-2/h7-16H2,1-6H3 |

InChI Key |

GKROWPMNQWSMEI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(C)(C)OC(=O)OC(=O)OC(C)(C)CCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-methyl-2-octyl) Dicarbonate typically involves the reaction of 2-methyl-2-octanol with phosgene or its derivatives under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2R-OH+COCl2→R-OCO-O-R+2HCl

where R represents the 2-methyl-2-octyl group.

Industrial Production Methods

In an industrial setting, the production of Bis(2-methyl-2-octyl) Dicarbonate can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of phosgene substitutes, such as diphosgene or triphosgene, can also be employed to enhance safety and reduce the environmental impact of the process.

Chemical Reactions Analysis

Types of Reactions

Bis(2-methyl-2-octyl) Dicarbonate can undergo various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous acids to yield 2-methyl-2-octanol and carbon dioxide.

Transesterification: It can react with alcohols to form new carbonate esters and 2-methyl-2-octanol.

Decomposition: Under acidic or basic conditions, the compound can decompose to form carbon dioxide and 2-methyl-2-octanol.

Common Reagents and Conditions

Hydrolysis: Water or aqueous acids (e.g., hydrochloric acid).

Transesterification: Alcohols (e.g., methanol, ethanol) in the presence of a catalyst (e.g., sodium methoxide).

Decomposition: Strong acids (e.g., sulfuric acid) or bases (e.g., sodium hydroxide).

Major Products

The major products formed from these reactions include 2-methyl-2-octanol and carbon dioxide. In the case of transesterification, new carbonate esters are also formed.

Scientific Research Applications

Bis(2-methyl-2-octyl) Dicarbonate has several applications in scientific research, including:

Organic Synthesis: It is used as a reagent for the protection of hydroxyl groups in organic synthesis. The carbonate group can be easily removed under mild conditions, making it a useful protecting group.

Materials Science: The compound is used in the synthesis of polycarbonates and other polymeric materials. Its ability to form stable carbonate linkages makes it valuable in the production of high-performance materials.

Pharmaceuticals: It is employed in the synthesis of pharmaceutical intermediates and active ingredients

Biological Studies: Bis(2-methyl-2-octyl) Dicarbonate is used in the study of enzyme-catalyzed reactions involving carbonate esters. It serves as a model compound for understanding the mechanisms of these reactions.

Mechanism of Action

The mechanism of action of Bis(2-methyl-2-octyl) Dicarbonate involves the formation of carbonate esters through nucleophilic attack on the carbonyl carbon of the carbonate group. The molecular targets include hydroxyl groups in organic molecules, which react with the carbonate group to form stable carbonate esters. The pathways involved in these reactions typically include nucleophilic substitution and elimination mechanisms.

Comparison with Similar Compounds

Physical and Chemical Properties

The table below compares key properties of Bis(2-methyl-2-octyl) dicarbonate with structurally related dicarbonates:

Key Observations :

- Volatility : Bis(2-methyl-2-octyl) dicarbonate’s branched structure likely reduces volatility compared to smaller, linear analogs like Di-tert-butyl dicarbonate, which has a lower flash point (37°C) .

- Reactivity : Steric hindrance in Bis(2-methyl-2-octyl) dicarbonate may slow reaction kinetics compared to less hindered compounds like PeD DPDC or BPA DPDC, which are optimized for polycarbonate synthesis .

Reactivity and Polymerization Performance

Dialkyl dicarbonates participate in condensation polymerization, often with diols or diacetates. However, challenges arise due to monomer volatility and competing side reactions:

- Volatility Issues : In reactions involving BPA diacetate and diphenyl dicarbonates (e.g., BPA DPDC), unequal volatility disrupts stoichiometric balance, leading to lower molecular weight polymers (inherent viscosities <0.5 dL/g) . Bis(2-methyl-2-octyl) dicarbonate’s lower volatility may mitigate this issue.

- Side Reactions: Interchange reactions, such as nucleophilic attacks by acetate groups on carbonate monomers, are prevalent in diacetate-dicarbonate systems. These reactions reduce polymer yield and cause discoloration at temperatures >240°C . Bis(2-methyl-2-octyl) dicarbonate’s bulky structure could suppress such side reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.